molecular formula C14H8BrN3 B1382575 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1984063-13-9

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B1382575
CAS No.: 1984063-13-9
M. Wt: 298.14 g/mol
InChI Key: IQKVWPWKOVXQRF-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Studies have shown that derivatives of imidazo[1,2-a]pyridine can induce cell cycle arrest, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These mechanisms contribute to its potential anticancer activity and other pharmacological effects.

Comparison with Similar Compounds

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their specific functional groups and pharmacological activities.

Biological Activity

Overview

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a member of the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. Its unique structure, characterized by the presence of a bromine atom and a benzonitrile group, contributes to its distinctive biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its efficacy against multiple human cancer cell lines:

Cell Line IC50 (µM)
LN-229 (glioblastoma)1.8
HCT-116 (colorectal carcinoma)0.7
NCI-H460 (lung carcinoma)3.2
K-562 (chronic myeloid leukemia)5.0

These findings suggest that the compound can inhibit cell proliferation effectively across different cancer types, with the most potent activity observed against colorectal carcinoma .

The mechanism by which this compound exerts its anticancer effects involves modulation of key cellular signaling pathways. Specifically, it has been shown to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The interaction with kinases may lead to altered phosphorylation processes, affecting various cellular functions .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited moderate antibacterial activity. For instance, it demonstrated effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µM . However, its antibacterial efficacy is generally lower compared to its anticancer activity.

Case Studies

Case Study 1: Antiproliferative Effects in Cancer Research

A study evaluated the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. Among these, this compound was highlighted for its strong inhibitory effects on SW620 colon carcinoma cells at sub-micromolar concentrations (IC50 = 0.4 µM). This underscores the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Interaction with Biological Targets

In another investigation focused on the interaction of this compound with biological macromolecules, it was found to bind effectively to specific kinases involved in cancer signaling pathways. The binding affinity and selectivity towards these targets suggest that the compound could serve as a scaffold for designing more potent inhibitors tailored for specific therapeutic applications .

Properties

IUPAC Name

4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKVWPWKOVXQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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